molecular formula C12H18N4S B1488611 3-Thiomorpholino-5,6,7,8-tetrahydrocinnolin-6-amine CAS No. 2097993-78-5

3-Thiomorpholino-5,6,7,8-tetrahydrocinnolin-6-amine

Cat. No.: B1488611
CAS No.: 2097993-78-5
M. Wt: 250.37 g/mol
InChI Key: DIFMUFKNTSWMAA-UHFFFAOYSA-N
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Description

3-Thiomorpholino-5,6,7,8-tetrahydrocinnolin-6-amine is a fascinating chemical compound with a unique structure that enables exploration of novel applications in various fields, including drug discovery and material science. This compound is part of the cinnoline family, which are heterocyclic aromatic organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Thiomorpholine Formation: Thiomorpholine can be synthesized from morpholine by reacting it with thiophosgene.

  • Cinnoline Core Formation: The cinnoline core can be constructed through cyclization reactions involving o-aminobenzonitriles or their derivatives.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and choice of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 3-Thiomorpholino-5,6,7,8-tetrahydrocinnolin-6-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Halides, tosylates, and other suitable leaving groups.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different biological or chemical properties.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

3-Thiomorpholino-5,6,7,8-tetrahydrocinnolin-6-amine has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

3-Thiomorpholino-5,6,7,8-tetrahydrocinnolin-6-amine is unique due to its specific structural features and reactivity. Similar compounds include other cinnoline derivatives and thiomorpholine derivatives. These compounds share some similarities but differ in their functional groups and biological activities.

Comparison with Similar Compounds

  • Cinnoline Derivatives: Various substituted cinnolines with different functional groups.

  • Thiomorpholine Derivatives: Other thiomorpholine-based compounds with different substituents.

Properties

IUPAC Name

3-thiomorpholin-4-yl-5,6,7,8-tetrahydrocinnolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4S/c13-10-1-2-11-9(7-10)8-12(15-14-11)16-3-5-17-6-4-16/h8,10H,1-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFMUFKNTSWMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(C=C2CC1N)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Thiomorpholino-5,6,7,8-tetrahydrocinnolin-6-amine
Reactant of Route 2
3-Thiomorpholino-5,6,7,8-tetrahydrocinnolin-6-amine
Reactant of Route 3
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Reactant of Route 4
3-Thiomorpholino-5,6,7,8-tetrahydrocinnolin-6-amine
Reactant of Route 5
3-Thiomorpholino-5,6,7,8-tetrahydrocinnolin-6-amine
Reactant of Route 6
3-Thiomorpholino-5,6,7,8-tetrahydrocinnolin-6-amine

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